3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-ethyl-2-(2-methoxyethyl)-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O3/c1-3-26-18(22-27(20(26)30)11-12-31-2)15-7-9-25(10-8-15)19(29)16-5-4-6-17(13-16)28-14-21-23-24-28/h4-6,13-15H,3,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRNXMYGXMIXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features multiple functional groups, including a tetrazole ring, a piperidine moiety, and a triazole structure, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.43 g/mol. The presence of the tetrazole and triazole rings enhances its interaction with various biological targets, making it a potential candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.43 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors involved in inflammatory processes. The tetrazole ring mimics certain biological molecules, allowing it to bind effectively to active sites on target proteins.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly as an anti-inflammatory agent. It has been shown to inhibit specific enzymes associated with inflammatory pathways, such as phospholipases and cyclooxygenases. Additionally, preliminary studies suggest potential antimicrobial and anticancer activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation in murine models by inhibiting the activity of phospholipase A2 (PLA2), which plays a crucial role in the inflammatory response .
- Antimicrobial Properties : In vitro assays revealed that the compound exhibited antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent .
- Anticancer Potential : Preliminary research indicated that the compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to stand out among similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1H-tetrazol-5-yl)pyridine | Tetrazole and pyridine rings | Lacks piperidine and triazole groups |
| 1H-1,2,3,4-tetrazol-5-amine | Contains tetrazole ring | Different functional groups |
| 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid | Features a triazole ring | Lacks the tetrazole structure |
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one typically involves several steps:
- Formation of the Tetrazole Ring : This step often requires specific reagents and conditions to ensure the stability of the tetrazole.
- Introduction of the Benzoyl Group : This can be achieved through acylation reactions.
- Piperidine Integration : The piperidine moiety is introduced using nucleophilic substitution methods.
- Triazole Formation : Finally, the triazole ring is constructed through cyclization reactions.
Each step must be optimized for yield and purity to produce the final compound effectively.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in inflammatory processes. The presence of both tetrazole and triazole rings enhances its interaction with various biological targets.
Potential Applications in Medicinal Chemistry
The compound has been explored for several therapeutic applications:
- Anti-inflammatory Agents : Due to its ability to inhibit specific enzymes related to inflammation, it shows promise as a potential anti-inflammatory drug.
- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by interfering with cellular pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Inhibition Studies : Research has demonstrated that this compound can effectively inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory responses .
- Cellular Assays : In vitro assays have shown that this compound can reduce cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : The mechanism of action involves binding to specific proteins or enzymes, thereby modulating their activity and influencing various biological pathways .
Preparation Methods
Hydrolysis of Ethyl 3-(1H-Tetrazol-1-yl)benzoate
In a representative procedure, ethyl 3-(1H-tetrazol-1-yl)benzoate (4.93 g, 22.6 mmol) is combined with tetrahydrofuran/water (100 mL/25 mL) and lithium hydroxide (1.9 g, 45.2 mmol). The mixture is refluxed for 2 hours, cooled, and extracted with 1 M sodium hydroxide. Acidification with hydrochloric acid (pH ≈1) precipitates the title compound as a solid, isolated via filtration.
Key Considerations :
- Reagent Ratios : A 2:1 molar ratio of LiOH to ester ensures complete hydrolysis.
- Purification : Sequential aqueous extraction removes residual tetrahydrofuran, while acidification selectively precipitates the product.
Activation of 3-(1H-Tetrazol-1-yl)benzoic Acid
Activation to the acyl chloride facilitates amide bond formation with the piperidine-triazolone intermediate.
Thionyl Chloride-Mediated Activation
A mixture of 3-(1H-tetrazol-1-yl)benzoic acid (50 mg, 0.263 mmol) and thionyl chloride (477 μL, 6.58 mmol) is heated to 80°C until a clear solution forms. Excess thionyl chloride is evaporated, and the residue is suspended in dichloromethane for subsequent coupling.
HATU/DIPEA Coupling
Alternatively, the acid is activated with HATU (1.2 eq) and DIPEA (4 eq) in dimethylformamide at room temperature for 4 hours, enabling direct amidation without isolating the acyl chloride.
Comparative Analysis :
- Thionyl Chloride : Higher yields (≥80%) but requires stringent moisture control.
- HATU : Milder conditions, suitable for acid-sensitive substrates.
Synthesis of the Piperidine-Triazolone Core
The piperidine-triazolone scaffold is constructed through cyclization and functionalization.
Triazolone Ring Formation
While explicit protocols for this moiety are absent in the provided sources, analogous syntheses suggest cyclization of hydrazide precursors. For example, ethyl malonate potassium salt reacts with activated carbonyl intermediates under MgCl₂/triethylamine catalysis in acetonitrile to form β-keto esters, which cyclize to triazolones under basic conditions.
Alkylation of the Triazolone Nitrogen
Introduction of the ethyl and 2-methoxyethyl groups proceeds via nucleophilic substitution. Ethyl iodide and 2-methoxyethyl chloride are employed in the presence of a base (e.g., potassium carbonate) in dimethylformamide at 60–80°C.
Optimization Notes :
- Order of Alkylation : Sequential alkylation (ethylation followed by methoxyethylation) minimizes steric hindrance.
- Solvent Selection : Polar aprotic solvents enhance nucleophilicity of the triazolone nitrogen.
Coupling of Benzoyl and Piperidine-Triazolone Moieties
The final step involves conjugating the activated benzoyl derivative with the piperidine-triazolone amine.
Amide Bond Formation
The acyl chloride (from Section 2.1) is treated with 3-(piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (1 eq) and triethylamine (1.5 eq) in dichloromethane. After 14 hours, silica gel chromatography (CH₂Cl₂:MeOH gradient) isolates the product.
Direct Coupling via HATU
Alternatively, the carboxylic acid, HATU, and DIPEA are combined with the amine in dimethylformamide, yielding the amide after purification by reverse-phase HPLC.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 53 | ≥95 |
| HATU/DIPEA | 65 | ≥98 |
Stereochemical and Tautomeric Considerations
Though the target compound lacks chiral centers, synthetic intermediates may require stereochemical control. Patent WO2015007564A1 emphasizes the importance of isolating enantiomers via chiral chromatography or asymmetric synthesis when applicable. Additionally, tautomerism in the tetrazole ring (1H vs. 2H forms) is mitigated by maintaining neutral pH during workup.
Scalability and Industrial Adaptations
For large-scale production, continuous flow reactors optimize exothermic steps (e.g., thionyl chloride activation). Patent US8765761B2 highlights the use of boronate esters to stabilize reactive intermediates, a strategy potentially applicable to piperidine-triazolone synthesis.
Q & A
What are the key steps in synthesizing this compound?
The synthesis involves sequential functionalization of the piperidine and triazole-tetrazole scaffolds. Key steps include:
- Piperidine intermediate preparation : Alkylation or acylation reactions to introduce substituents (e.g., benzoyl groups).
- Tetrazole coupling : Nucleophilic substitution or Huisgen cycloaddition to attach the 1H-tetrazol-1-yl group.
- Triazole ring formation : Cyclization under controlled pH (e.g., basic conditions) to minimize side reactions.
- Final functionalization : Introduction of ethyl and methoxyethyl groups via N-alkylation .
How can reaction conditions be optimized to improve synthesis yield?
Advanced optimization strategies include:
- Temperature control : Reflux conditions (e.g., 80–100°C) for coupling reactions to enhance kinetics.
- Catalyst selection : Use of cesium carbonate or palladium catalysts for efficient cross-coupling .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while ethanol minimizes by-products .
- pH monitoring : Maintain pH 8–9 during cyclization to prevent decomposition of sensitive tetrazole groups .
Which analytical techniques confirm the compound's structure and purity?
Basic characterization methods include:
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry.
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
How to address contradictory bioactivity data across studies?
Advanced approaches for resolving contradictions:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control DMSO concentrations (<0.1%).
- SAR analysis : Compare with analogs (e.g., furan or phenyl substitutions) to identify structural determinants of activity .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .
What strategies determine the compound's mechanism of action?
Advanced methodologies include:
- In vitro profiling : Enzyme inhibition assays (e.g., fluorescence-based protease screens) at varying concentrations (IC50 determination).
- Molecular docking : Use software like AutoDock to predict binding interactions with targets (e.g., ATP-binding pockets in kinases) .
- In vivo models : Pharmacodynamic studies in rodents to correlate plasma concentration with efficacy .
What are common biological targets for this compound?
Basic targets inferred from structural analogs:
- Enzymes : Kinases (due to triazole’s ATP-mimetic properties) and proteases (tetrazole’s zinc-binding capability).
- Receptors : GPCRs (e.g., serotonin receptors) modulated by the piperidine moiety .
How to evaluate the compound's stability under varying pH conditions?
Advanced stability protocols:
- Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and analyze degradation products via LC-MS.
- pKa determination : Non-aqueous potentiometric titrations in isopropyl alcohol or DMF using tetrabutylammonium hydroxide .
What synthetic modifications enhance pharmacological activity?
Advanced SAR-driven modifications:
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups on the benzoyl ring to enhance target affinity.
- Piperidine substitution : Replace methoxyethyl with cyclopropylmethyl to improve metabolic stability .
- Bioisosteric replacement : Swap tetrazole with carboxylate for better solubility while retaining zinc-binding activity .
What solvents are typically used in its synthesis?
Basic solvent selection guidelines:
- Coupling reactions : DMF or DMSO for high solubility of intermediates.
- Precipitation : Ethanol or water to isolate final products .
How to determine the compound's pKa using non-aqueous potentiometric titrations?
Advanced analytical protocol:
- Titrant : 0.05 M tetrabutylammonium hydroxide in isopropyl alcohol.
- Method : Titrate 10 mg of compound while recording mV changes. Plot titration curves to calculate half-neutralization potentials (HNP) and derive pKa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
